1-Bromo-2,4-difluoro-5-iodobenzene

描述

Significance of Halogenation in Organic Synthesis

The introduction of halogen atoms into organic molecules is a cornerstone of modern synthetic chemistry, offering a versatile strategy for molecular design and functionalization. allen.injk-sci.com This process allows for the controlled placement of reactive handles at specific positions within a molecule, paving the way for the construction of intricate molecular architectures. allen.in

The carbon-halogen (C-X) bond is a key functional group in organic synthesis, primarily due to its ability to serve as a precursor for the formation of new carbon-carbon (C-C) and carbon-heteroatom bonds. libretexts.orgresearchgate.net The C-X bond is inherently polar, with the carbon atom being electrophilic, making it susceptible to attack by nucleophiles. quora.com This reactivity is the foundation for a multitude of powerful cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, which have revolutionized the way chemists construct complex organic molecules.

Furthermore, radical chain reactions mediated by reagents like tributyltin hydride can utilize carbon-halogen bonds to generate carbon radicals. libretexts.org These radicals can then participate in reactions to form new C-C bonds, a method that is particularly effective for creating five-membered rings. libretexts.org The ability to transform a C-X bond into a C-R bond (where R is a carbon-based substituent) is a testament to the synthetic utility of halogenated compounds. libretexts.org

Polyhalogenated arenes and heteroarenes, which are aromatic and heteroaromatic rings bearing multiple halogen atoms, are of significant strategic importance in organic synthesis. bohrium.comnih.govacs.orgnih.gov These compounds offer multiple reactive sites, allowing for sequential and site-selective functionalization. nih.govacs.orgnih.gov The ability to differentiate between identical halogen atoms based on their electronic and steric environment is a formidable challenge but also a powerful tool for rapidly building molecular complexity. nih.govacs.orgnih.gov

The development of methods for the site-selective cross-coupling of polyhalogenated arenes is a highly sought-after goal in synthetic chemistry. nih.govacs.orgnih.gov Success in this area allows for the efficient construction of valuable molecules for medicinal, agrochemical, and materials science applications from readily available starting materials. bohrium.comnih.govacs.orgnih.gov The strategic placement of different halogens on an aromatic ring, each with its distinct reactivity, further enhances the synthetic utility of these building blocks.

Overview of 1-Bromo-2,4-difluoro-5-iodobenzene within the Context of Highly Functionalized Aromatics

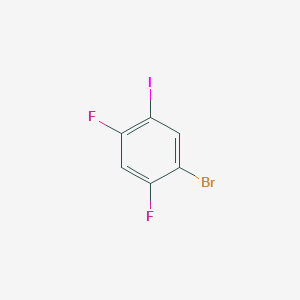

Among the vast array of polyhalogenated aromatics, this compound stands out as a particularly interesting and useful building block. Its unique arrangement of three different halogen atoms on a benzene (B151609) ring provides a platform for a wide range of selective chemical transformations.

This compound is classified as a trihalogenated benzene derivative. cookechem.combldpharm.com The benzene ring is substituted with one bromine atom, two fluorine atoms, and one iodine atom. The specific substitution pattern, with the halogens positioned at the 1, 2, 4, and 5 positions, creates a unique electronic and steric environment around each halogen. This, in turn, dictates the relative reactivity of each carbon-halogen bond.

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 914636-91-2 |

| Empirical Formula | C6H2BrF2I |

| Molecular Weight | 318.89 g/mol |

| MDL Number | MFCD08458121 |

The investigation of multi-halogenated systems like this compound is driven by the desire to achieve selective and sequential functionalization of aromatic rings. The differential reactivity of the carbon-bromine, carbon-fluorine, and carbon-iodine bonds allows chemists to perform a series of distinct chemical reactions at different positions on the same molecule.

For instance, the carbon-iodine bond is generally the most reactive towards oxidative addition in transition metal-catalyzed cross-coupling reactions, followed by the carbon-bromine bond, and then the carbon-chlorine bond. While the carbon-fluorine bond is typically the least reactive, its presence significantly influences the electronic properties of the aromatic ring and can be activated under specific conditions. This hierarchy of reactivity enables a programmed approach to synthesis, where different functional groups can be introduced in a stepwise manner.

Furthermore, the study of halogen-halogen interactions within these systems provides valuable insights into non-covalent interactions that can influence crystal packing and the solid-state architecture of molecules. mdpi.comresearchgate.net Understanding these interactions is crucial for the design of new materials with desired properties. The ability to fine-tune the electronic and steric properties of a molecule by strategically placing different halogens makes multi-halogenated systems like this compound powerful tools in the hands of synthetic chemists.

Structure

3D Structure

属性

IUPAC Name |

1-bromo-2,4-difluoro-5-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF2I/c7-3-1-6(10)5(9)2-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKFGWPYCEDYPAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)I)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660321 | |

| Record name | 1-Bromo-2,4-difluoro-5-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914636-91-2 | |

| Record name | 1-Bromo-2,4-difluoro-5-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2,4-difluoroiodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 1 Bromo 2,4 Difluoro 5 Iodobenzene

Site-Selective Functionalization of Polyhalogenated Arenes

The selective functionalization of polyhalogenated arenes like 1-bromo-2,4-difluoro-5-iodobenzene is a significant challenge in synthetic chemistry, offering a pathway to complex molecules. nih.gov The ability to controllably react at one specific carbon-halogen bond while leaving others intact is crucial for efficient synthesis. nih.govbohrium.com This selectivity is primarily dictated by the elementary step of oxidative addition in transition-metal catalyzed cross-coupling reactions. nih.gov Factors such as the electronic properties of the aromatic ring, steric hindrance around the halogen atoms, and the intrinsic reactivity of the halogens themselves determine the site of the reaction. nih.govbohrium.com

Factors Influencing Oxidative Addition in Cross-Coupling Reactions

Oxidative addition is the initial and often rate-determining step in many cross-coupling catalytic cycles, where a metal catalyst (commonly palladium) inserts into a carbon-halogen bond. nih.govnih.gov The facility of this step is influenced by several factors inherent to the aryl halide substrate.

The electronic nature of the aryl halide significantly impacts the rate of oxidative addition. Electron-withdrawing groups on the aromatic ring generally accelerate the reaction by making the carbon atom of the C-X bond more electrophilic and thus more susceptible to nucleophilic attack by the low-valent metal center. nih.govutrgv.edu Conversely, electron-donating groups can slow down the reaction. researchgate.net This trend suggests a buildup of negative charge on the aromatic ring in the transition state. nih.gov

The mechanism can be complex, with possibilities including concerted additions or SNAr-type pathways. nih.govaminer.org For instance, in reactions with Ni(0) complexes, the pathway can shift between concerted and radical mechanisms depending on the electronic properties of the arene and the ligand. nih.gov The electrophilicity of the carbon atoms can sometimes be correlated with their ¹³C NMR chemical shifts, providing a predictive tool for site selectivity. nih.govrsc.org

Steric hindrance around the reaction site is another critical factor. Traditionally, it is assumed that increased steric bulk near the carbon-halogen bond impedes the approach of the metal catalyst, thereby slowing down or inhibiting oxidative addition. libretexts.orgreddit.com However, recent studies have shown that severe steric hindrance can, counterintuitively, accelerate the activation of an aryl halide. nih.govacs.org This acceleration is attributed to a shift in the reaction mechanism from a standard two-electron oxidative addition to a one-electron-based halogen abstraction pathway. nih.govacs.org In less extreme cases, steric effects can guide selectivity by favoring the less hindered position when electronic factors are similar. bohrium.com

Table 1: General Influence of Electronic and Steric Factors on Oxidative Addition

| Factor | Influence on Oxidative Addition Rate | Mechanistic Notes |

|---|---|---|

| Electron-Withdrawing Groups | Generally accelerates the reaction. nih.govutrgv.edu | Increases electrophilicity of the carbon, favoring attack by the metal catalyst. nih.gov |

| Electron-Donating Groups | Generally decelerates the reaction. researchgate.net | Decreases electrophilicity of the carbon. researchgate.net |

| Moderate Steric Hindrance | Generally decelerates the reaction. libretexts.org | Hinders the approach of the catalyst to the C-X bond. libretexts.org |

| Severe Steric Hindrance | Can accelerate the reaction. nih.govacs.org | May favor an alternative one-electron halogen abstraction mechanism. nih.govacs.org |

Preferential Reactivity of Different Halogen Atoms (Bromine vs. Iodine vs. Fluorine)

In polyhalogenated arenes containing different halogens, the site of oxidative addition is strongly influenced by the carbon-halogen bond dissociation energy (BDE). The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl >> F. nih.gov This order is inversely related to the strength of the carbon-halogen bond.

For this compound, the carbon-iodine (C-I) bond is the weakest and therefore the most reactive site for oxidative addition. nih.govlibretexts.org The carbon-bromine (C-Br) bond is significantly more stable, and the carbon-fluorine (C-F) bonds are exceptionally strong and generally unreactive under typical cross-coupling conditions. This predictable reactivity hierarchy allows for selective functionalization at the iodine-bearing carbon (C-5). For example, in Sonogashira couplings of similar mixed bromo-iodo-arenes, the reaction occurs selectively at the C-I bond. wikipedia.org

Table 2: Reactivity Hierarchy of Halogens in Cross-Coupling

| Halogen | Carbon-Halogen Bond | Relative Reactivity in Oxidative Addition |

|---|---|---|

| Iodine | C-I | Highest |

| Bromine | C-Br | Intermediate |

| Chlorine | C-Cl | Low |

| Fluorine | C-F | Very Low (Generally Inert) |

This table reflects the general trend observed in palladium-catalyzed cross-coupling reactions. nih.gov

Cross-Coupling Reactions Involving Carbon-Halogen Bonds

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with palladium-catalyzed variants being particularly prominent. utrgv.edulibretexts.org These reactions are fundamental to the synthesis of a vast array of organic molecules. science.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry, provide a general and efficient methodology for bond formation. libretexts.orgresearchgate.net The catalytic cycle typically involves three key steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. nih.gov

In the context of this compound, the high reactivity of the C-I bond allows for selective Suzuki, Sonogashira, or other palladium-catalyzed couplings at the C-5 position. The C-Br bond would require more forcing conditions to react, while the C-F bonds would remain intact. This differential reactivity enables sequential cross-coupling strategies, where the C-I bond is functionalized first, followed by a subsequent reaction at the C-Br bond under different catalytic conditions. This stepwise approach provides a route to highly substituted and complex aromatic structures from a single starting material.

This article explores the reactivity and reaction mechanisms of the chemical compound this compound, a versatile building block in organic synthesis. Due to the presence of three different halogen substituents on the benzene (B151609) ring, this compound exhibits differential reactivity, making it a valuable substrate for a variety of cross-coupling reactions. The following sections will delve into specific reaction types, including Suzuki-Miyaura cross-coupling, transition-metal-free coupling, nickel-catalyzed reactions, and radical coupling, highlighting the mechanistic nuances and synthetic applications of this unique polyhalogenated aromatic compound.

1

1 Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides catalyzed by a palladium complex. yonedalabs.comlibretexts.org The reaction typically proceeds through a catalytic cycle involving oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

In the context of this compound, the significant difference in the bond dissociation energies of the C-I and C-Br bonds allows for selective cross-coupling. The C-I bond is weaker and therefore more reactive towards oxidative addition to the palladium catalyst. This chemoselectivity is a key feature in the synthetic utility of this compound, allowing for stepwise functionalization.

For instance, the reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base would selectively cleave the C-I bond, leading to the formation of a bromo-difluoro-biaryl derivative. This intermediate can then undergo a second Suzuki-Miyaura coupling at the less reactive C-Br bond with a different boronic acid, providing a route to unsymmetrical biaryl compounds. The choice of catalyst, ligands, base, and solvent can influence the efficiency and selectivity of these transformations. nih.govresearchgate.net

Table 1: Suzuki-Miyaura Cross-Coupling Reaction Parameters

| Parameter | Description | Typical Conditions for this compound |

| Catalyst | Palladium source, often Pd(0) or a Pd(II) precatalyst. | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Ligand | Stabilizes the palladium center and influences reactivity. | Triphenylphosphine (PPh₃), Buchwald ligands, N-heterocyclic carbenes (NHCs) |

| Base | Activates the organoboron species for transmetalation. | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Solubilizes reactants and influences reaction rate. | Toluene, Dioxane, DMF, THF/H₂O mixtures |

| Boronic Acid/Ester | Organoboron coupling partner. | Arylboronic acids, vinylboronic acids, alkylboronic acids |

2 Continuous Flow Methodologies in Suzuki-Miyaura Coupling

Continuous flow chemistry has emerged as a powerful tool for chemical synthesis, offering advantages such as improved safety, scalability, and process control compared to traditional batch processes. mdpi.comscispace.com In the realm of Suzuki-Miyaura cross-coupling, continuous flow reactors, particularly packed-bed reactors with heterogeneous catalysts, have been successfully employed. scispace.com

For substrates like this compound, a continuous flow setup would typically involve pumping a solution of the haloarene, a boronic acid, and a base through a heated column packed with a solid-supported palladium catalyst. mdpi.com The product stream is then collected, and the desired compound is isolated. This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can be optimized to maximize yield and selectivity. scispace.com

The use of heterogeneous catalysts, where the palladium is immobilized on a solid support, simplifies product purification as the catalyst can be easily separated from the reaction mixture. researchgate.netugr.es This is particularly advantageous for large-scale synthesis. Research has demonstrated the stability and reusability of such catalysts in continuous flow systems for extended periods. scispace.com

2 Transition-Metal-Free Coupling Reactions

While transition-metal-catalyzed reactions are highly effective, the cost, toxicity, and need for removal of metal residues from the final products have driven the development of transition-metal-free alternatives. cas.cn

1 Base-Promoted Coupling of Aryl Halides with Arenes and Heteroarenes

Base-promoted, transition-metal-free coupling reactions offer an alternative pathway for the formation of C-C bonds. cas.cn These reactions often proceed via a homolytic aromatic substitution (HAS) mechanism. cas.cn In the case of this compound, a strong base, such as potassium tert-butoxide (KOt-Bu), can promote the formation of an aryl radical. cas.cn

The proposed mechanism involves the generation of an aryl radical from the aryl halide. This radical can then add to another arene or heteroarene to form a radical anion intermediate. Subsequent electron transfer and protonation steps lead to the final coupled product. cas.cn The reactivity of the different halogens in this compound would likely follow the trend of C-I > C-Br, allowing for potential selectivity under carefully controlled conditions. The choice of base and solvent is critical in these reactions.

3 Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysis has gained prominence as a more abundant and cost-effective alternative to palladium for cross-coupling reactions. nih.govwisc.edu Nickel catalysts can facilitate the coupling of a wide range of electrophiles and nucleophiles and often exhibit unique reactivity.

1 Oxidative Addition Mechanisms in Ni(0) Catalysis

Similar to palladium, the catalytic cycle of nickel-catalyzed cross-coupling typically begins with the oxidative addition of an organic halide to a Ni(0) species to form a Ni(II) intermediate. nih.govprinceton.edu For this compound, the oxidative addition would preferentially occur at the C-I bond due to its lower bond strength.

The mechanism of oxidative addition to Ni(0) can be complex and may involve different pathways, including concerted, Sɴ2-type, or radical mechanisms, depending on the substrate and reaction conditions. princeton.eduucla.edu Evidence for ionic mechanisms, where the nickel catalyst undergoes oxidative addition to a transient cationic species, has also been reported in specific cases. princeton.edu The nature of the ligands on the nickel center plays a crucial role in modulating its reactivity and stabilizing the various oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)) that can be involved in the catalytic cycle. nih.govucla.edu

Table 2: Comparison of Oxidative Addition to Pd(0) and Ni(0)

| Feature | Pd(0) Catalysis | Ni(0) Catalysis |

| Metal Cost | Higher | Lower |

| Reactivity with C-Cl bonds | Generally less reactive | More reactive |

| Accessibility of Oxidation States | Primarily Pd(0)/Pd(II) | Ni(0), Ni(I), Ni(II), Ni(III) are accessible |

| Radical Pathways | Less common | More prevalent |

4 Radical Coupling Reactions

Radical reactions provide a powerful and complementary approach to traditional ionic cross-coupling methods for C-C bond formation. These reactions often tolerate a wider range of functional groups.

In the context of this compound, radical-mediated coupling can be initiated through various methods, including the use of radical initiators or photoredox catalysis. The selective generation of an aryl radical at the C-I position is expected due to the lower bond dissociation energy compared to the C-Br bond.

Once generated, this aryl radical can participate in a variety of coupling reactions. For example, in a nickel-catalyzed cross-electrophile coupling, the aryl radical can react with an alkyl halide. nih.gov The proposed mechanism for such a reaction involves the selective oxidative addition of the more reactive aryl iodide to a Ni(0) complex to form an arylnickel(II) intermediate. This intermediate can then react with an alkyl radical, generated from the alkyl iodide, to form a diorganonickel(III) species. Reductive elimination then yields the cross-coupled product. nih.gov The selectivity in these reactions is governed by the differential reactivity of the two electrophiles and the ability of the catalyst to mediate the radical processes. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Pathways in Halogenated Benzenes

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for highly halogenated and electron-deficient aromatic compounds. Unlike electrophilic substitution common for simple benzene, SNAr proceeds via a two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. mdpi.com The reaction concludes with the departure of a leaving group, restoring the aromaticity of the ring.

The feasibility and regioselectivity of SNAr reactions are governed by two primary factors:

Ring Activation: The presence of strong electron-withdrawing groups (EWGs) is essential. These groups stabilize the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the first, rate-determining step. chemicalbook.comnih.gov

Leaving Group Ability: The substituent being replaced must be a good leaving group. In the context of halogens, their ability to depart as a halide ion generally follows the trend: I⁻ > Br⁻ > Cl⁻ > F⁻.

In the case of this compound, the two fluorine atoms act as powerful activating groups due to their high electronegativity. They withdraw electron density from the ring, making it more susceptible to nucleophilic attack. These fluorine atoms are located ortho and para to the bromine and iodine substituents, which is the optimal arrangement for stabilizing the negative charge of the intermediate through resonance. chemicalbook.com

While iodine is typically the best leaving group among the halogens, the specific position of attack is dictated by the stability of the resulting Meisenheimer complex. Research on the analogous compound, 1-bromo-2,4-difluoro-5-nitrobenzene, shows that nucleophilic attack by an amine leads to the displacement of the fluorine atom at the C4 position (para to the strongly activating nitro group). echemi.com This occurs because the negative charge in the Meisenheimer intermediate is most effectively delocalized onto the nitro group from this position.

For this compound, several SNAr pathways are plausible depending on the reaction conditions and the nucleophile used:

Displacement of Iodine: Attack at C5 would lead to the displacement of the iodide ion. This is favored by the excellent leaving group ability of iodine.

Displacement of Bromine: Attack at C1 would displace the bromide ion. While bromine is a good leaving group, it is generally less labile than iodine.

Displacement of Fluorine: Attack at C4 is a significant possibility. The fluorine at C4 is para to the bromine atom and ortho to the iodine atom. A nucleophile attacking this position would generate a Meisenheimer complex where the negative charge is stabilized by the adjacent iodine and the para-bromine. Given the precedent set by similar structures, displacement of an activated fluorine atom is a likely outcome, potentially competing with or even superseding the displacement of iodine or bromine. echemi.com

The table below summarizes the electronic influence of the substituents on the aromatic ring.

| Substituent | Position | Electronic Effect | Influence on SNAr |

| -I | 5 | Weakly deactivating (inductive), good leaving group | Potential site of substitution. |

| -Br | 1 | Weakly deactivating (inductive), good leaving group | Potential site of substitution. |

| -F | 2, 4 | Strongly activating (inductive), poor leaving group | Activates ring to attack, potential leaving group if at a highly activated site. |

This interactive table summarizes the roles of each halogen substituent in the context of Nucleophilic Aromatic Substitution.

Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds

Copper and its salts are highly versatile catalysts that significantly influence a variety of reactions involving aryl halides, including halogenation, dehalogenation, and cross-coupling. nih.govamazonaws.com The catalytic activity of copper stems from the accessibility of multiple oxidation states, primarily Cu(0), Cu(I), Cu(II), and Cu(III), which facilitate oxidative addition and reductive elimination steps. amazonaws.com

For a polyhalogenated substrate like this compound, copper catalysis is particularly important for selective functionalization through cross-coupling reactions. The classic Ullmann condensation , for instance, uses copper to promote the formation of C-O, C-N, and C-S bonds by coupling an aryl halide with an alcohol, amine, or thiol, respectively. wikipedia.orgorganic-chemistry.org These reactions traditionally required harsh conditions, but modern methods use soluble copper catalysts with ligands, allowing for lower temperatures. wikipedia.org

A critical aspect of the reactivity of this compound in metal-catalyzed reactions is the differential reactivity of the carbon-halogen bonds. The C-I bond is considerably weaker and more reactive than the C-Br bond, which in turn is more reactive than the C-F bond. This reactivity hierarchy (C-I > C-Br >> C-F) allows for highly selective reactions. In a copper-catalyzed cross-coupling, the reaction will overwhelmingly occur at the C-I bond first, leaving the C-Br and C-F bonds intact. researchgate.net

This selectivity enables the stepwise functionalization of the molecule. For example, a copper-catalyzed Sonogashira or Ullmann reaction would selectively replace the iodine atom, introducing a new substituent at the C5 position. The resulting bromo-difluoro-aryl product could then undergo a second coupling reaction at the C-Br bond under more forcing conditions.

The table below outlines several types of copper-catalyzed reactions applicable to aryl halides like this compound.

| Reaction Type | Nucleophile/Reagent | Typical Cu Catalyst | General Conditions | Product Type |

| Ullmann Ether Synthesis | Alcohol (ROH) | CuI, Cu₂O | High Temp, Base (e.g., K₂CO₃) | Aryl Ether (Ar-OR) |

| Goldberg Reaction (Amine) | Amine (R₂NH) | CuI | High Temp, Base | Aryl Amine (Ar-NR₂) |

| C-S Coupling | Thiol (RSH) | CuI | Base, Ligand (e.g., diamine) | Aryl Thioether (Ar-SR) |

| Phosphonate Coupling | (EtO)₂P(O)H | Cu(OAc)₂ | Base, Ligand | Aryl Phosphonate |

This interactive table presents examples of copper-catalyzed cross-coupling reactions relevant to the functionalization of this compound.

Beyond coupling, copper catalysts can also mediate (hydro)dehalogenation, replacing a halogen with hydrogen, or facilitate halogen exchange reactions (e.g., converting a bromide to an iodide), although the latter is less relevant for a molecule that already contains iodine. nih.govrsc.org

Computational and Theoretical Studies on Polyhalogenated Benzenes

Computational Prediction of Site Selectivity in Cross-Coupling

Theoretical models have been instrumental in predicting the preferred reaction sites in the cross-coupling of polyhalogenated benzenes like 1-bromo-2,4-difluoro-5-iodobenzene.

Evaluation of Steric Influences and Neighboring Group Participation

Computational studies allow for the detailed examination of how steric hindrance and the electronic effects of neighboring halogen atoms influence the regioselectivity of cross-coupling reactions. In di- or polyhalogenated systems, the relative electrophilicity of the carbon-halogen bonds plays a crucial role. nih.gov For instance, in 2,4-dibromopyridine, cross-coupling typically occurs at the C2 position due to its higher electrophilicity. nih.gov However, the catalyst system and its speciation can alter this selectivity. nih.govwhiterose.ac.uk The use of different palladium catalysts, for example, can switch the reaction outcome from the typical C2 to the atypical C4 site. nih.gov This highlights that while intrinsic electronic properties are a primary determinant, the nature of the catalyst and ligands can override these inherent preferences through specific interactions and steric demands.

Correlation with Bond Dissociation Energies (BDEs)

The selectivity of cross-coupling reactions in polyhalogenated compounds is strongly correlated with the bond dissociation energies (BDEs) of the carbon-halogen bonds. Generally, the reactivity follows the trend I > Br > Cl > F, which corresponds to the decreasing strength of the C-X bond. whiterose.ac.uk For instance, the C-I bond is weaker than the C-Br bond, making it the more likely site for initial oxidative addition in a molecule containing both. This principle is fundamental in predicting which halogen will be substituted in a cross-coupling reaction.

Below is a table of representative carbon-halogen BDEs.

| Bond | Bond Dissociation Energy (kJ/mol) |

| C-I | ~240 utexas.edu |

| C-Br | ~276-285 utexas.edu |

| C-Cl | ~327-339 utexas.edu |

| C-F | ~485 utexas.edu |

Note: The exact BDE can vary depending on the specific molecular environment.

Investigation of Aromaticity in Polyhalogenated Systems

The aromaticity of benzene (B151609) derivatives is influenced by the nature of their substituents. Computational methods, such as Nucleus-Independent Chemical Shift (NICS), are used to quantify the degree of aromaticity. nih.govnih.gov Halogen substituents generally reduce the aromaticity of the benzene ring compared to unsubstituted benzene. nih.gov The perturbation to aromaticity increases in the order I < Br < Cl < F. nih.gov This is attributed to the electronegativity and size of the halogen atoms, which affect the electron distribution within the ring. While iodine causes the smallest perturbation, fluorine, being the most electronegative, causes the largest. nih.gov

Modeling of Reaction Mechanisms for Oxidative Addition

Oxidative addition is a critical step in many cross-coupling reactions, and its mechanism can be complex. nih.govlibretexts.orglibretexts.org Computational modeling helps to elucidate the operative pathways.

Concerted vs. One-Electron Radical Pathways

The oxidative addition of aryl halides can proceed through different mechanisms, including a concerted pathway or a stepwise, one-electron radical pathway. nih.govlibretexts.org The preferred mechanism often depends on the metal, its ligands, and the electronic properties of the aryl halide. nih.gov For example, studies on nickel(0) complexes have shown that both concerted and radical pathways can be operative. nih.govescholarship.org Electron-poor aryl halides tend to react via a radical pathway initiated by electron transfer. nih.gov In contrast, palladium-catalyzed reactions with aryl halides are often proposed to proceed through a concerted mechanism. libretexts.org

Electron Transfer vs. Atom Transfer Mechanisms

Within the radical pathway, a further distinction can be made between single-electron transfer (SET) and halogen atom transfer. Computational and experimental evidence for nickel-catalyzed reactions suggests that the one-electron pathway often occurs via an outer-sphere electron transfer to form an aryl radical, rather than by direct halogen atom transfer. nih.gov Competition experiments have been designed to distinguish between these pathways. For instance, the preferential reaction of an aryl halide with a lower reduction potential but a stronger carbon-halogen bond points towards an electron transfer mechanism. nih.gov

Theoretical Investigations of Conformational Preferences

Currently, there is a notable absence of specific computational or theoretical studies in publicly accessible scientific literature that focus exclusively on the conformational preferences of this compound. While the principles of conformational analysis for substituted benzenes are well-established, detailed research findings and data tables derived from theoretical investigations for this particular compound are not available.

General theoretical principles suggest that the conformational preferences of polyhalogenated benzenes are dictated by a complex interplay of steric hindrance and electronic effects, including intramolecular halogen bonding. The substituents on the benzene ring—bromine, fluorine, and iodine—differ in size and electronegativity, which would influence the molecule's preferred three-dimensional arrangement.

In the absence of specific studies on this compound, a theoretical investigation would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to determine the potential energy surface of the molecule. This analysis would identify the lowest energy conformers (stable states) and the energy barriers for rotation around the carbon-halogen bonds. Such a study would elucidate the torsional angles that define the most stable conformations and quantify the energetic differences between them.

However, without dedicated research, any discussion of the specific conformational preferences of this compound remains speculative. The generation of scientifically accurate content, including detailed research findings and data tables as requested, is contingent upon the future publication of such theoretical investigations.

Advanced Applications and Potential Research Directions

1-Bromo-2,4-difluoro-5-iodobenzene as a Versatile Synthetic Intermediate

This compound is recognized as a versatile synthetic intermediate or building block in organic chemistry. bldpharm.com Its utility stems from the differential reactivity of the carbon-halogen bonds (C-I, C-Br, C-F), which can be selectively functionalized through various cross-coupling reactions. This selectivity is crucial for the efficient construction of complex molecular architectures.

The development of advanced organic materials for electronics and photonics often relies on building blocks that can be used to construct highly specific, conjugated systems. While direct research on this compound's application in this area is emerging, the broader class of polyhalogenated arenes is integral to creating value-added molecules for materials of interest. acs.orgnih.gov The strategic placement of halogens allows for controlled, step-wise synthesis, a necessary feature for designing complex polymers and other organic materials. For instance, similar polyhalogenated compounds are used to build the core structures of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

The ability to selectively react at the iodine, bromine, and fluorine positions makes this compound a valuable building block for intricate molecules. bldpharm.comcookechem.com Methods to functionalize polyhalogenated arenes in a site-selective manner are highly sought after for rapidly constructing complex molecules that have applications in medicine and agriculture. acs.orgnih.gov The distinct reactivity of the C-I versus the C-Br bond allows for sequential cross-coupling reactions, where one halogen is substituted while the other remains intact for a subsequent transformation. This step-wise approach is fundamental in multi-step syntheses where precise control over the molecular structure is paramount.

Derivatization for Functional Material Development

Derivatization, the process of transforming a chemical compound into a product of similar structure, called a derivative, is a key strategy for developing new functional materials. By modifying the halogenated benzene (B151609) ring of this compound, researchers can fine-tune the electronic, physical, and biological properties of the resulting molecule.

For example, the substitution of the bromo or iodo group with other functional groups can lead to new compounds with specific applications. A related compound, 1-Bromo-2,4-difluoro-5-nitrobenzene, is available as a solid derivative, indicating the potential for synthetic modifications. sigmaaldrich.com Research on the analogous compound 1-Bromo-2,4-difluoro-5-methoxybenzene has shown that its derivatives are being explored for their potential as antibacterial and antifungal agents and as modulators for G protein-coupled receptors involved in metabolic diseases. This highlights the potential of using this compound as a scaffold to be derivatized for the development of new therapeutic agents or functional materials.

Integration into Multi-Step Synthetic Sequences

The true value of a building block like this compound is realized in its integration into complex, multi-step synthetic sequences. The differential reactivity of its halogen substituents allows chemists to perform a sequence of reactions, adding different fragments to the aromatic ring in a controlled order.

For instance, a typical sequence might involve a Suzuki coupling at the more reactive C-I bond, followed by a Stille or Heck coupling at the C-Br bond. The fluorine atoms generally remain as stable substituents that influence the electronic properties and metabolic stability of the final product, a desirable trait in pharmaceutical and agrochemical compounds. nih.gov

The integration of building blocks into synthetic sequences is increasingly being performed using continuous flow technology. This modern synthetic approach offers advantages in terms of safety, efficiency, and scalability. This compound is noted as a chemical product with potential applications in continuous flow synthesis. cymitquimica.com Its use in such systems would allow for the rapid and controlled production of complex intermediates and final products, facilitating more efficient manufacturing processes in the chemical and pharmaceutical industries.

Future Prospects in Medicinal Chemistry and Agrochemicals (General Class of Polyhalogenated Arenes)

Polyhalogenated arenes, the chemical class to which this compound belongs, are of immense importance in the development of new pharmaceuticals and agrochemicals. acs.orgnih.gov The inclusion of halogen atoms, particularly fluorine, into active ingredients has been a major trend in the design of modern crop protection compounds and drugs. nih.govresearchgate.net

In medicinal chemistry, the introduction of fluorine can significantly enhance a drug's metabolic stability, membrane permeability, and binding affinity to its target. nih.gov Eight of the 14 drugs approved by the FDA in 2021 contained fluorine. nih.gov The presence of multiple, different halogens on a single aromatic ring, as seen in this compound, offers a sophisticated tool for modulating these properties.

In the agrochemical sector, there has been a significant increase in the use of compounds containing "mixed" halogens (e.g., fluorine, chlorine, and bromine). researchgate.net Approximately 81% of recently introduced agrochemicals contain halogen atoms. researchgate.net These compounds are developed as insecticides, herbicides, and fungicides. The unique substitution pattern of this compound makes it and its derivatives prime candidates for investigation as new agrochemical agents. The ability to selectively functionalize the molecule allows for the creation of large libraries of related compounds for biological screening. acs.orgnih.gov

Interactive Data Table: Properties of Mentioned Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₆H₂BrF₂I | 318.89 | 914636-91-2 bldpharm.comcookechem.com |

| 1-Bromo-2,4-difluorobenzene (B57218) | C₆H₃BrF₂ | 192.99 | 348-57-2 sigmaaldrich.com |

| 1-Bromo-2,4-difluoro-5-nitrobenzene | C₆H₂BrF₂NO₂ | 237.99 | 345-24-4 sigmaaldrich.com |

| 1-Bromo-2,4-difluoro-5-methoxybenzene | C₇H₅BrF₂O | - | 943831-06-9 |

| Fluconazole | C₁₃H₁₂F₂N₆O | - | - |

| 1-Bromo-2-fluorobenzene | C₆H₄BrF | - | - |

| o-bromoaniline | C₆H₆BrN | - | - |

Organofluorine Compounds in Pharmaceuticals

Organofluorine compounds have become integral to the development of modern pharmaceuticals, with a significant percentage of all commercialized drugs containing at least one fluorine atom. The introduction of fluorine into a drug molecule can dramatically enhance its pharmacological profile, including its metabolic stability, bioavailability, and binding affinity to target proteins. The carbon-fluorine bond is the strongest single bond in organic chemistry, which can protect the molecule from metabolic degradation, thereby prolonging its therapeutic effect.

The presence of fluorine atoms can also alter the lipophilicity of a compound, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, the high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, leading to stronger interactions with biological targets.

Given these advantages, polyhalogenated aromatic compounds like this compound are attractive starting materials for the synthesis of complex pharmaceutical intermediates. While direct applications of this specific compound in marketed drugs are not extensively documented, its structural motifs are found in various therapeutic classes. For instance, related compounds such as 1-bromo-2,4-difluorobenzene have been utilized in the synthesis of chiral azole antifungal agents. sigmaaldrich.com Derivatives of similar structures, like 1-bromo-2,4-difluoro-5-methoxybenzene, are being investigated for their potential as antibacterial and antifungal agents, as well as modulators for G protein-coupled receptors implicated in metabolic diseases. The strategic placement of bromo, fluoro, and iodo substituents on this compound offers multiple points for diversification, allowing for the generation of a wide array of derivatives for drug discovery screening.

Exploration of Novel Catalytic Systems for Halogen Functionalization

The synthetic utility of polyhalogenated arenes like this compound is largely dependent on the ability to selectively functionalize one halogen atom in the presence of others. This has driven the exploration of novel catalytic systems that can achieve high selectivity for specific carbon-halogen bonds. The differential reactivity of the carbon-iodine (C-I), carbon-bromine (C-Br), and carbon-fluorine (C-F) bonds is the key to this selectivity. Generally, the order of reactivity for palladium-catalyzed cross-coupling reactions is C–I > C–Br > C–Cl >> C–F.

This reactivity difference allows for the selective functionalization of the C-I bond in this compound while leaving the C-Br bond intact. For example, in Sonogashira couplings, aryl iodides are significantly more reactive than aryl bromides, enabling the selective coupling of a terminal acetylene (B1199291) at the iodine-substituted position. wikipedia.org This principle allows for a stepwise functionalization, where the iodo group can be replaced first, followed by a subsequent reaction at the bromo position under different catalytic conditions.

Recent advancements in catalysis have focused on developing more sophisticated systems to control this selectivity. Research into palladium- and copper-catalyzed cross-coupling reactions has yielded methods for the selective formation of carbon-carbon and carbon-heteroatom bonds. cas.cnresearchgate.net For instance, the choice of catalyst, ligands, and reaction conditions can be fine-tuned to favor the activation of one halogen over another.

Furthermore, the field of photoredox catalysis is emerging as a powerful tool for the functionalization of aryl halides under mild conditions. These methods can offer alternative selectivities compared to traditional transition metal catalysis. The development of such novel catalytic systems is crucial for unlocking the full synthetic potential of complex building blocks like this compound, enabling the efficient and selective construction of intricate molecular architectures for various applications, including pharmaceuticals and materials science.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-bromo-2,4-difluoro-5-iodobenzene, and how do reaction conditions influence selectivity?

- The compound can be synthesized via sequential halogenation of benzene derivatives. A typical method involves bromination of a fluorinated iodobenzene precursor (e.g., 2,4-difluoro-5-iodobenzene) using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlBr₃) under controlled temperatures (40–60°C) to ensure regioselectivity . Solvent choice (e.g., dichloromethane or carbon disulfide) and stoichiometric ratios of halogens are critical to minimize polyhalogenation byproducts.

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- ¹⁹F NMR is essential for confirming fluorine substitution patterns, with chemical shifts typically between -100 to -120 ppm for aromatic fluorines. Mass spectrometry (EI-MS) provides molecular ion peaks at m/z 316 (C₆H₂BrF₂I⁺) and fragment ions indicative of Br and I loss. HPLC with a C18 column and UV detection (λ = 254 nm) can assess purity, while X-ray crystallography resolves stereoelectronic effects in the solid state .

Q. What safety precautions are required when handling this compound in the laboratory?

- The compound is hazardous (H302, H315, H319, H335) and requires:

- Use of nitrile gloves, lab coats, and fume hoods to avoid inhalation/skin contact.

- Storage in amber glass bottles under inert gas (N₂/Ar) to prevent light- or moisture-induced decomposition.

- Neutralization of waste with 10% sodium thiosulfate to reduce iodine and bromine residues .

Advanced Research Questions

Q. How can competing regioselectivity in the halogenation of polyhalogenated benzene derivatives be mitigated?

- Competing bromine/iodine substitution can arise due to steric and electronic effects. Directed ortho-metalation using Grignard reagents or lithiation (e.g., LDA) can pre-activate specific positions. Computational modeling (DFT) predicts charge distribution, favoring bromination at the para position to fluorine due to its strong electron-withdrawing effect . Kinetic studies under varying temperatures (25–80°C) further optimize selectivity .

Q. What strategies resolve contradictions in reported reaction yields for cross-coupling reactions involving this compound?

- Discrepancies in Suzuki-Miyaura or Ullmann coupling yields often stem from:

- Catalyst poisoning by iodine: Use Pd(OAc)₂ with SPhos ligand or CuI/N,N′-dimethylethylenediamine for iodine tolerance.

- Solvent polarity effects : DMF enhances iodine reactivity but may deactivate catalysts; toluene with TBAB (phase-transfer catalyst) balances reactivity .

Q. How does the thermal stability of this compound impact its use in high-temperature reactions?

- TGA analysis shows decomposition onset at 180°C, releasing HBr and HI gases. For reactions above 100°C (e.g., pyrolysis), use of a pressure-sealed reactor with scavengers (e.g., CaO) minimizes corrosive byproducts. DSC data reveal endothermic melting at 48–50°C, necessitating pre-melting in inert solvents (e.g., THF) for homogeneous mixing .

Q. What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

- DFT calculations (B3LYP/6-311+G(d,p)) model transition states, showing lower activation energy for substitution at the bromine site vs. iodine due to weaker C-Br bonds. Solvent models (PCM for DMSO) further refine predictions of kinetic vs. thermodynamic control .

Data Contradictions and Methodological Challenges

Q. How can conflicting NMR data for halogenated benzene derivatives be reconciled?

- Discrepancies in ¹H/¹³C NMR shifts often arise from solvent polarity or paramagnetic impurities. Standardize measurements using deuterated DMSO-d₆ or CDCl₃ and report coupling constants (e.g., ³JHF = 8–12 Hz for meta-fluorines) . Cross-validate with 2D NMR (HSQC, HMBC) to assign overlapping signals.

Q. What experimental controls are critical when studying the environmental persistence of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。